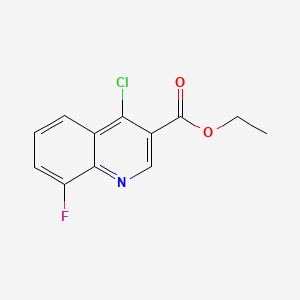

4-Chloro-8-fluoroquinoléine-3-carboxylate d'éthyle

Vue d'ensemble

Description

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9ClFNO2 and a molecular weight of 253.66 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Applications De Recherche Scientifique

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antiviral properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Industrial Applications: The compound is used in the development of agrochemicals and dyes.

Mécanisme D'action

Target of Action

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is an intermediate used to prepare [[(alkylsulfonyl)phenoxy]phenyl]quinolines . These quinolines have good binding affinity for LXRβ and moderate binding selectivity over LXRα . LXRβ and LXRα are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation .

Mode of Action

Given its use as an intermediate in the synthesis of quinolines that target lxrβ and lxrα, it’s likely that it interacts with these targets in a similar manner .

Biochemical Pathways

The biochemical pathways affected by Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate are likely related to lipid metabolism and inflammation, given the known targets of the quinolines it helps synthesize . These pathways could include cholesterol transport, fatty acid metabolism, and inflammatory response pathways .

Pharmacokinetics

These properties would impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate’s action would likely be changes in the expression of genes related to lipid metabolism and inflammation, given the known targets of the quinolines it helps synthesize . This could result in changes in lipid levels within cells and modulation of inflammatory responses .

Action Environment

The action, efficacy, and stability of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate could be influenced by various environmental factors. These might include the presence of other drugs (drug-drug interactions), the physiological state of the patient (such as liver or kidney function, which could affect drug metabolism and excretion), and external factors such as diet and lifestyle .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-8-fluoroquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of ethyl 4-chloro-8-fluoroquinoline-3-carboxylate may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

Substitution: Formation of substituted quinolines.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of dihydroquinolines.

Comparaison Avec Des Composés Similaires

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate can be compared with other similar compounds such as:

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: This compound has a methoxy group instead of a fluorine atom, which may alter its chemical reactivity and biological activity.

Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate: The position of the fluorine atom is different, which can affect the compound’s properties and applications.

4-chloro-8-fluoroquinoline: Lacks the ethyl ester group, which may influence its solubility and reactivity.

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₂H₉ClFNO₂

- Molecular Weight : 253.66 g/mol

- CAS Number : 56824-90-9

The unique substitution pattern of this compound, featuring a chloro group at the 4-position and a fluoro group at the 8-position, enhances its lipophilicity and biological efficacy .

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate primarily functions as an antibacterial agent by targeting bacterial DNA gyrase. This enzyme is crucial for bacterial DNA replication, and its inhibition leads to disrupted DNA synthesis and ultimately bacterial cell death.

Biological Activities

- Antibacterial Activity :

-

Antifungal Activity :

- Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate also demonstrates antifungal properties, making it a candidate for treating fungal infections.

- Cytotoxicity :

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.25 | Effective against resistant strains |

| Escherichia coli | 0.50 | Comparable to ciprofloxacin | |

| Antifungal | Candida albicans | 0.75 | Significant inhibition observed |

| Cytotoxicity | Mammalian Cells | >60 | Low toxicity observed |

Synthesis Methods

The synthesis of ethyl 4-chloro-8-fluoroquinoline-3-carboxylate typically involves the reaction of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester with phosphorus oxychloride under elevated temperatures (around 100 °C for approximately 3.5 hours). This method is efficient and yields a yellow semi-solid product that may not require further purification .

Case Studies

-

In Vitro Antimicrobial Evaluation :

A study assessed the antimicrobial effectiveness of various quinoline derivatives, including ethyl 4-chloro-8-fluoroquinoline-3-carboxylate. The results indicated that this compound exhibited strong antibacterial activity with significant inhibition zones against tested pathogens . -

Synergistic Effects :

Research has shown that ethyl 4-chloro-8-fluoroquinoline-3-carboxylate can enhance the efficacy of other antibiotics when used in combination. For instance, it demonstrated synergistic effects with ciprofloxacin, reducing the MIC values of both compounds when administered together .

Propriétés

IUPAC Name |

ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBUGOGXQRAHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363160 | |

| Record name | ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56824-90-9 | |

| Record name | ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.